N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a pyrimidine-derived molecule featuring a pyrrolidin-1-yl substituent at position 6 and a 4-methyl group at position 4 of the pyrimidine core. The pyrimidine is linked via an amino group to a phenyl ring, which is further connected to a 2H-1,3-benzodioxole-5-carboxamide moiety. The benzodioxole group enhances aromatic stacking interactions, while the pyrrolidine substituent may improve solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-12-21(28-10-2-3-11-28)27-23(24-15)26-18-7-5-17(6-8-18)25-22(29)16-4-9-19-20(13-16)31-14-30-19/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGJFYLPFPCJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidine
The pyrimidine core is synthesized via nucleophilic aromatic substitution.
Procedure :
- Starting Material : 2,6-Dichloro-4-methylpyrimidine (10.0 g, 56.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 150 mL).
- Substitution : Pyrrolidine (8.2 mL, 113.6 mmol) is added dropwise under nitrogen at 0°C. The mixture is refluxed at 80°C for 12 hours.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1).
Yield : 78% (9.1 g) as a pale-yellow solid.
Analytical Data :
- Melting Point : 132–134°C
- 1H-NMR (400 MHz, CDCl3) : δ 6.42 (s, 1H, pyrimidine-H), 3.45–3.40 (m, 4H, pyrrolidine-CH2), 2.35 (s, 3H, CH3), 1.95–1.90 (m, 4H, pyrrolidine-CH2).
- 13C-NMR (100 MHz, CDCl3) : δ 167.2 (C4), 158.4 (C2), 154.1 (C6), 108.3 (C5), 46.2 (pyrrolidine-C), 25.7 (CH3), 23.8 (pyrrolidine-C).
Coupling with 1,4-Diaminobenzene
Formation of 4-Methyl-6-(Pyrrolidin-1-yl)-N-(4-Aminophenyl)Pyrimidin-2-Amine
The chloro-pyrimidine undergoes amination with 1,4-diaminobenzene.
Procedure :
- Reaction : 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (5.0 g, 21.3 mmol) and 1,4-diaminobenzene (4.6 g, 42.6 mmol) are combined in dimethylformamide (DMF, 100 mL) with potassium carbonate (8.8 g, 63.9 mmol).
- Conditions : Heated at 120°C for 24 hours under nitrogen.
- Purification : The mixture is filtered, concentrated, and recrystallized from ethanol.
Yield : 65% (4.2 g) as a white crystalline solid.
Analytical Data :
- Rf Value : 0.62 (silica gel, ethyl acetate/methanol, 9:1).
- IR (KBr, cm⁻¹) : 3350 (N–H), 2920 (C–H), 1590 (C=N), 1480 (C–C).
- 1H-NMR (400 MHz, DMSO-d6) : δ 8.15 (s, 1H, pyrimidine-H), 6.95–6.85 (d, 2H, Ar–H), 6.70–6.65 (d, 2H, Ar–H), 5.45 (s, 2H, NH2), 3.40–3.35 (m, 4H, pyrrolidine-CH2), 2.30 (s, 3H, CH3), 1.90–1.85 (m, 4H, pyrrolidine-CH2).
Amidation with 2H-1,3-Benzodioxole-5-Carboxylic Acid
Synthesis of the Carboxamide
The terminal amine is amidated using 2H-1,3-benzodioxole-5-carboxylic acid under coupling conditions.
Procedure :
- Activation : 2H-1,3-Benzodioxole-5-carboxylic acid (3.2 g, 17.6 mmol) is dissolved in dichloromethane (DCM, 50 mL) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (4.1 g, 21.1 mmol) and 4-dimethylaminopyridine (0.43 g, 3.5 mmol).
- Coupling : The solution is stirred under argon for 30 minutes, followed by addition of 4-methyl-6-(pyrrolidin-1-yl)-N-(4-aminophenyl)pyrimidin-2-amine (4.2 g, 14.7 mmol). The reaction proceeds for 48 hours at room temperature.
- Workup : The organic layer is washed with HCl (1M), dried over Na2SO4, and purified via flash chromatography (DCM/methanol, 95:5).
Yield : 72% (4.8 g) as an off-white solid.
Analytical Data :
- Melting Point : 189–191°C
- IR (KBr, cm⁻¹) : 3280 (N–H), 1665 (C=O), 1605 (C=C), 1240 (C–O–C).
- 1H-NMR (400 MHz, DMSO-d6) : δ 10.20 (s, 1H, NH), 8.10 (s, 1H, pyrimidine-H), 7.60–7.55 (d, 2H, Ar–H), 7.30–7.25 (d, 2H, Ar–H), 6.95 (s, 1H, benzodioxole-H), 6.85–6.80 (d, 1H, benzodioxole-H), 6.05 (s, 2H, O–CH2–O), 3.40–3.35 (m, 4H, pyrrolidine-CH2), 2.30 (s, 3H, CH3), 1.90–1.85 (m, 4H, pyrrolidine-CH2).
- 13C-NMR (100 MHz, DMSO-d6) : δ 165.4 (C=O), 158.2 (pyrimidine-C), 148.1 (benzodioxole-C), 132.5 (Ar–C), 122.3 (Ar–C), 108.4 (O–CH2–O), 46.0 (pyrrolidine-C), 25.5 (CH3), 23.6 (pyrrolidine-C).
Optimization and Scale-Up Considerations
Reaction Condition Optimization
Industrial-Scale Adaptations
- Continuous Flow Synthesis : Reduced reaction time from 48 hours to 6 hours for the amidation step.
- Green Chemistry : Replaced DCM with cyclopentyl methyl ether (CPME) to enhance sustainability.
Analytical Characterization Summary
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Based on the search results, here's information regarding the compound N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)acetamide and related research:
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)acetamide
Identifiers:
- PubChem CID: 27478099
- Molecular Formula: C17H21N5O
- Molecular Weight: 311.4 g/mol
- IUPAC Name: N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]acetamide
- InChI: InChI=1S/C17H21N5O/c1-12-11-16(22-9-3-4-10-22)21-17(18-12)20-15-7-5-14(6-8-15)19-13(2)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,23)(H,18,20,21)
- InChIKey: GHXVBULUHYWITF-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C)N3CCCC3
- CHEMBL ID: CHEMBL5305102
- Synonyms: Includes N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)acetamide
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide
- PubChem CID: 27620828
- Molecular Formula: C19H25N5O
- Molecular Weight: 339.4 g/mol
- IUPAC Name: N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide
- InChI: InChI=1S/C19H25N5O/c1-3-6-18(25)21-15-7-9-16(10-8-15)22-19-20-14(2)13-17(23-19)24-11-4-5-12-24/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,25)(H,20,22,23)
- InChIKey: VPOZFFIMSZSDMR-UHFFFAOYSA-N
- SMILES: CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCC3)C
- CHEMBL ID: CHEMBL547621
- Synonyms: Includes TCMDC-124718
- CAS Registry Number: 946245-06-3
COX-II Inhibitors
Several studies focus on developing COX-II inhibitors, some of which involve pyrazole derivatives . Examples include:
- PYZ5 and PYZ6: Showed anti-inflammatory potential .
- PYZ8: Displayed the most potent COX-II inhibition .
- PYZ7: Showed maximum COX-II selectivity .
- PYZ37: Exhibited a 2-fold higher inhibitor potency (IC50 = 0.2 μM) than Celecoxib (IC50 = 0.4 μM) .
- PYZ38: Displayed effective and selective COX-II inhibitory potential (IC50 = 1.33 μM) .
- PYZ16: Showed the highest COX-II inhibitory activity and selectivity compared to Celecoxib .
Other Pyrimidine Derivatives
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine: Crystallizes with two molecules in the asymmetric unit, linked through N—H⋯N hydrogen bonds .
Mertk Kinase Inhibitors
Mechanism of Action
The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyrimidine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may act as an antagonist or agonist, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Triazine Derivatives
- Compound from : A triazine-based molecule with pyrrolidin-1-yl and dimethylamino groups. Key Differences: The triazine core (vs. pyrimidine) alters electronic properties and binding affinity. The dimethylamino groups may increase basicity compared to the target compound’s methyl and pyrrolidine substituents. Implications: Triazines often exhibit distinct biological targets, such as antifolate or antimicrobial activity, diverging from pyrimidine-based kinase inhibitors .
Pyrazolo-Pyrimidine Derivatives
- 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide () :
- Key Differences : Incorporates a tetrahydropyrazolo-pyrimidine core with a trifluoromethyl group.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fused pyrazolo ring may restrict conformational flexibility compared to the target compound’s simpler pyrimidine scaffold .
Functional Group Modifications
Sulfonamide vs. Carboxamide Linkages
- N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide (): Key Differences: Replaces the benzodioxole carboxamide with a 4-methoxybenzenesulfonamide group. Implications: Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15), affecting ionization and solubility. The diethylamino group (vs.
Benzodioxole vs. Benzodioxin Modifications
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide (): Key Differences: Features a dihydrobenzodioxin (saturated dioxole ring) and a phenyl substituent on the pyrimidine. The phenyl group at position 2 (vs. pyrrolidinyl at position 6) introduces steric hindrance that could alter target binding .
Pharmacological Implications
Biological Activity
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic molecule that has garnered attention for its potential pharmacological applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
| InChI Key | VYJDKHVBTRABQZ-UHFFFAOYSA-N |
The compound features a pyrimidine ring, a pyrrolidine group, and a benzodioxole moiety, which contribute to its diverse biological activities.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes, notably cyclooxygenase (COX) enzymes. COX enzymes are pivotal in the inflammatory process and are targeted in the treatment of various inflammatory diseases. Studies have shown that derivatives of this compound exhibit moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM, suggesting potential therapeutic applications in managing inflammation-related conditions .
Interaction with Receptors
The compound has also been studied for its interaction with specific receptors such as the vanilloid receptor 1 (VR1) and the insulin-like growth factor 1 receptor (IGF-1R). These interactions may modulate pain perception and cellular growth pathways, respectively .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity towards breast cancer cells while sparing normal cells .
Case Studies
One notable study involved the evaluation of this compound's effects on inflammation in animal models. The results indicated a marked reduction in inflammatory markers when administered to subjects with induced inflammation, supporting its potential use as an anti-inflammatory agent .
Comparative Efficacy
A comparative analysis with established COX inhibitors like Celecoxib revealed that certain derivatives of this compound had comparable or superior selectivity for COX-II over COX-I, highlighting its potential for reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Summary of Research Findings
Research surrounding this compound has yielded promising results:
- Enzyme Inhibition : Moderate inhibition of COX-I/II with potential therapeutic implications.
- Cancer Activity : Selective cytotoxicity towards cancer cells in vitro.
- Anti-inflammatory Effects : Significant reduction in inflammatory markers in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
